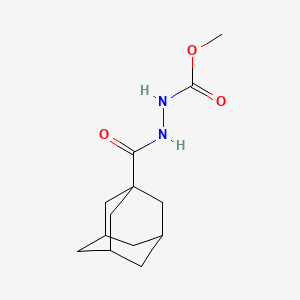
Methyl 2-(1-adamantylcarbonyl)hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(Methoxycarbonyl)adamantane-1-carbohydrazide is a compound derived from adamantane, a highly symmetrical polycyclic cage molecule. Adamantane and its derivatives are known for their diverse therapeutic applications due to their unique chemical properties, including their hydrophobic nature and rigid cage structure .
Preparation Methods
The synthesis of N’-(Methoxycarbonyl)adamantane-1-carbohydrazide typically involves the esterification of adamantane-1-carboxylic acid with methanol to yield methyl adamantane-1-carboxylate. This intermediate is then reacted with hydrazine hydrate under reflux conditions to produce adamantane-1-carbohydrazide . The final step involves the reaction of adamantane-1-carbohydrazide with methoxycarbonyl chloride to yield N’-(Methoxycarbonyl)adamantane-1-carbohydrazide .
Chemical Reactions Analysis
N’-(Methoxycarbonyl)adamantane-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives.
Common reagents used in these reactions include hydrazine hydrate, methoxycarbonyl chloride, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N’-(Methoxycarbonyl)adamantane-1-carbohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-(Methoxycarbonyl)adamantane-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The rigid cage structure of adamantane enhances the stability and distribution of the compound in biological systems, allowing it to effectively disrupt various enzymes and pathways . This disruption can lead to a wide range of therapeutic effects, including antiviral, antibacterial, and anticancer activities .
Comparison with Similar Compounds
N’-(Methoxycarbonyl)adamantane-1-carbohydrazide can be compared with other adamantane derivatives, such as:
Adamantane-1-carbohydrazide: A precursor in the synthesis of N’-(Methoxycarbonyl)adamantane-1-carbohydrazide.
(E)-N’-(Heteroaryl)methylene]adamantane-1-carbohydrazides: These compounds have shown broad-spectrum antibacterial activity and are structurally similar to N’-(Methoxycarbonyl)adamantane-1-carbohydrazide.
The uniqueness of N’-(Methoxycarbonyl)adamantane-1-carbohydrazide lies in its methoxycarbonyl group, which enhances its chemical stability and potential therapeutic applications .
Properties
Molecular Formula |
C13H20N2O3 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
methyl N-(adamantane-1-carbonylamino)carbamate |
InChI |
InChI=1S/C13H20N2O3/c1-18-12(17)15-14-11(16)13-5-8-2-9(6-13)4-10(3-8)7-13/h8-10H,2-7H2,1H3,(H,14,16)(H,15,17) |
InChI Key |
QHVNYWAQQBUNKD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NNC(=O)C12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















